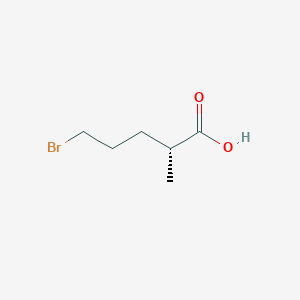

(2R)-5-bromo-2-methylpentanoic acid

Description

(2R)-5-Bromo-2-methylpentanoic acid is a chiral carboxylic acid characterized by a bromine atom at the fifth carbon and a methyl group at the second carbon in the pentanoic acid backbone. The (2R) stereochemistry introduces asymmetry, which may influence its reactivity, biological activity, and interactions with enantioselective catalysts or enzymes. The bromine substituent likely enhances electrophilic reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions in organic synthesis.

Properties

IUPAC Name |

(2R)-5-bromo-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYGMDZCBUYAIK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-bromo-2-methylpentanoic acid typically involves the bromination of 2-methylpentanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of (2R)-5-bromo-2-methylpentanoic acid may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-bromo-2-methylpentanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of 2-methylpentanoic acid derivatives with different functional groups.

Oxidation: Formation of 2-methylpentanoic acid ketones or aldehydes.

Reduction: Formation of 2-methylpentanol.

Scientific Research Applications

(2R)-5-bromo-2-methylpentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-5-bromo-2-methylpentanoic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and interact with active sites of enzymes. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.

Comparison with Similar Compounds

Brominated Analogs

- 2(R,S),3(S,R)-2,3-Dibromo-3-methyl-5-phenyl-2-pentanoic Acid (): This compound features dual bromine atoms at positions 2 and 3, a phenyl group at C5, and mixed stereochemistry. The additional bromine increases molecular weight (C₁₂H₁₃Br₂O₂) and likely reduces solubility in polar solvents compared to the monobrominated target compound. The phenyl group introduces aromaticity, which may stabilize intermediates in substitution reactions but reduce metabolic stability in biological systems .

- (2R)-5-Bromo-2-methylpentanoic Acid: The single bromine at C5 simplifies regioselective reactions (e.g., Suzuki couplings) compared to dibrominated analogs.

Functional Group Variations

- (2R)-2-Amino-5-methoxypentanoic Acid (): Replacing bromine with methoxy (C6H13NO3) and adding an amino group at C2 significantly alters polarity and hydrogen-bonding capacity. The amino group increases water solubility, while methoxy reduces electrophilicity, making this compound less reactive in halogen-based reactions .

- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid (): The hydroxy and bulky tert-butoxycarbonylamino groups enhance hydrophilicity but may sterically hinder interactions in enzymatic processes. Unlike bromine, the hydroxy group participates in hydrogen bonding, favoring solubility in aqueous media .

Stereochemical Influence

- (2S,4R)-5-Benzyloxycarbonylamino-2-tert-Butoxycarbonylamino-4-trisopropylsilanyloxy-pentanoic Acid (): The (2S,4R) configuration and bulky trisopropylsilanyloxy group demonstrate how stereochemistry and substituent size affect bioavailability.

Physical and Chemical Properties

| Compound | Molecular Formula | Key Substituents | Boiling Point | Solubility | Reactivity |

|---|---|---|---|---|---|

| (2R)-5-Bromo-2-methylpentanoic Acid | C₆H₁₁BrO₂ | Br (C5), CH₃ (C2) | Not reported | Low (nonpolar) | High (Br as leaving group) |

| 2(R,S),3(S,R)-Dibromo-3-methyl-5-phenyl | C₁₂H₁₃Br₂O₂ | 2Br, C₆H₅ (C5) | Not reported | Very low | Moderate (steric hindrance) |

| (2R)-2-Amino-5-methoxypentanoic Acid | C₆H₁₃NO₃ | NH₂ (C2), OCH₃ (C5) | Not reported | High (polar) | Low |

| 5-Hydroxy-2-[...]pentanoic Acid | C₁₀H₁₉NO₅ | OH (C5), bulky carbamate | Not reported | Moderate | Low (stable hydroxy group) |

Research Findings and Challenges

- Synthesis : The absence of direct synthesis data for the target compound necessitates extrapolation from methods like hydrogenation () or bromination of pre-functionalized esters.

- Data Limitations : Structural analogs (e.g., ) provide indirect insights, but targeted experimental studies are needed to confirm properties like melting points, optical rotation, and catalytic reactivity.

Q & A

Q. How can researchers optimize the synthesis of (2R)-5-bromo-2-methylpentanoic acid to achieve high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For example, asymmetric alkylation or enzymatic resolution can be employed. Reaction conditions (e.g., temperature < 0°C for bromination steps) and solvent polarity (e.g., dichloromethane or THF) significantly influence stereochemical outcomes . Analytical techniques such as chiral HPLC or polarimetry should be used to monitor enantiomeric excess (e.g., >98% ee).

Q. What analytical techniques are critical for characterizing (2R)-5-bromo-2-methylpentanoic acid and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming stereochemistry and substitution patterns. For example, the methyl group at C2 appears as a doublet (δ ~1.3 ppm, J = 6.8 Hz) in ¹H NMR . Mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .

Q. How can researchers mitigate side reactions during bromination steps in the synthesis of this compound?

- Methodological Answer : Side reactions like over-bromination or racemization are minimized by:

- Using stoichiometric control (e.g., 1.05 equiv. NBS).

- Low-temperature conditions (-20°C to 0°C) to stabilize intermediates.

- Protecting the carboxylic acid group as an ester (e.g., methyl ester) during bromination .

Advanced Research Questions

Q. What are the stereochemical implications of the (2R) configuration on the biological activity of derivatives of this compound?

- Methodological Answer : The (2R) configuration influences binding to chiral biological targets (e.g., enzymes or receptors). For example, in enzyme inhibition assays, the (2R) enantiomer may exhibit 10-fold higher activity than the (2S) form due to optimal spatial alignment. Computational docking studies (e.g., using AutoDock Vina) and X-ray crystallography of target-ligand complexes can validate these interactions .

Q. How do contradictory data on the compound’s stability under varying pH conditions arise, and how can they be resolved?

- Methodological Answer : Stability studies often report discrepancies due to:

- Degradation pathways : Hydrolysis of the bromine substituent at pH > 7.

- Analytical variability : Use of different buffering systems (e.g., phosphate vs. Tris).

Resolution involves standardized protocols: - Conduct stability tests at physiological pH (7.4) and acidic/basic extremes (pH 2, 10).

- Monitor degradation via LC-MS to identify breakdown products .

Q. What strategies enable the use of (2R)-5-bromo-2-methylpentanoic acid as a building block in peptide mimetics?

- Methodological Answer : The carboxylic acid group facilitates coupling to amino groups via EDC/HOBt chemistry. Challenges include:

- Steric hindrance : The C2 methyl group may reduce coupling efficiency.

- Side reactions : Bromine may participate in unintended cross-coupling.

Solutions: - Use bulky coupling agents (e.g., HATU) and extended reaction times (24–48 h).

- Protect reactive sites with tert-butyl groups before coupling .

Data Contradiction Analysis

Q. Why do reported yields for the bromination of 2-methylpentanoic acid derivatives vary across studies?

- Methodological Answer : Yield discrepancies arise from:

- Substrate purity : Impurities in starting materials (e.g., <95% purity) reduce efficiency.

- Reaction scale : Milligram-scale reactions often report lower yields due to handling losses.

Reproducibility is improved by: - Purifying intermediates via flash chromatography.

- Optimizing stoichiometry and reaction time via Design of Experiments (DoE) .

Experimental Design Considerations

Q. How should researchers design in vivo studies for prodrugs derived from (2R)-5-bromo-2-methylpentanoic acid?

- Methodological Answer : Key steps include:

Prodrug activation : Assess hydrolysis rates in plasma (e.g., t₁/₂ in rodent serum).

Bioavailability : Use radiolabeled analogs (³H or ¹⁴C) for pharmacokinetic profiling.

Toxicity screening : Evaluate hepatic and renal toxicity in preliminary rodent models.

Reference compounds like brominated NSAIDs (e.g., bromfenac) provide comparative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.